9-[4-(3-Methoxyphenoxy)butyl]carbazole
Description
9-[4-(3-Methoxyphenoxy)butyl]carbazole is a carbazole derivative featuring a 3-methoxyphenoxybutyl side chain at the nitrogen position of the carbazole core. Carbazole derivatives are widely studied for their optoelectronic, antimicrobial, and material science applications due to their rigid aromatic structure, electron-rich nature, and ease of functionalization . The methoxyphenoxy group likely enhances solubility and modulates electronic properties, making it suitable for applications in organic electronics or as an antimicrobial agent.
Properties
IUPAC Name |
9-[4-(3-methoxyphenoxy)butyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-25-18-9-8-10-19(17-18)26-16-7-6-15-24-22-13-4-2-11-20(22)21-12-3-5-14-23(21)24/h2-5,8-14,17H,6-7,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFZSUZMPONGNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCN2C3=CC=CC=C3C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(3-Methoxyphenoxy)butyl]carbazole typically involves the reaction of carbazole with a suitable alkylating agent. One common method involves the use of 4-(3-methoxyphenoxy)butyl bromide as the alkylating agent. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
9-[4-(3-Methoxyphenoxy)butyl]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the carbazole moiety.
Reduction: Reduced forms of the carbazole derivative.
Substitution: Substituted carbazole derivatives with various functional groups.
Scientific Research Applications
9-[4-(3-Methoxyphenoxy)butyl]carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mechanism of Action
The mechanism of action of 9-[4-(3-Methoxyphenoxy)butyl]carbazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : Alkylation at the carbazole nitrogen (e.g., 9-(4-bromobutyl)-9H-carbazole) is highly efficient, but late-stage functionalization (e.g., boronate introduction) may require optimized conditions to avoid side reactions .
- Substituent Effects : Electron-donating groups (e.g., methoxy in MeO-2PACz) improve hole-transport properties in solar cells, while electron-withdrawing groups (e.g., bromine in 3,6-dibromocarbazole) enhance antimicrobial potency .
Antimicrobial Activity
Table 2: Antimicrobial Performance of Carbazole Derivatives
Key Observations :
- Potency: 3,6-Dibromocarbazole outperforms norfloxacin against S. aureus, highlighting the role of halogenation in enhancing antimicrobial activity .
- Mechanism : Imidazole-containing derivatives (e.g., 9-(4-imidazol-1-ylbutyl)-9H-carbazole) likely disrupt microbial membranes or enzymatic pathways, similar to azole antifungals .
Table 3: Optoelectronic Performance of Carbazole Derivatives
Key Observations :
- SAM Design : Phosphonic acid-terminated carbazoles (e.g., Me-4PACz) enable defect-free interfaces in perovskite solar cells, achieving record efficiencies .
- Emission Tuning: Substituents like biphenyl or quinoline (e.g., CPBA-Qx) shift electroluminescence (EL) maxima, enabling blue-light emission for OLEDs .
Material Science and Polymer Integration
- Polymer Synthesis : Carbazole derivatives with butyl linkers (e.g., 9-(4-(9H-carbazol-9-yl)butyl)-3,6-carbazole) are incorporated into conjugated polymers via Suzuki coupling, yielding materials with iodide selectivity (e.g., P polymer in ).
- Thermal Stability : tert-Butyl substituents (e.g., 9-(4-bromophenyl)-3,6-di-tert-butyl-9H-carbazole) enhance thermal stability, critical for organic semiconductors .
Q & A
Basic Research Question
- X-ray Crystallography : Resolve bond lengths (e.g., C–N: ~1.38 Å, C–O: ~1.36 Å) and dihedral angles between the carbazole core and substituents to confirm stereochemistry .
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Identify methoxy protons (δ ~3.8 ppm) and aromatic carbazole signals (δ 7.2–8.5 ppm) .
- UV-Vis/PL Spectroscopy : Determine absorption/emission maxima (e.g., λ_abs ~350 nm, λ_em ~450 nm) for assessing π-conjugation .
Advanced Consideration : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π, π–π stacking) influencing solid-state packing and charge transport .
What methodologies address contradictions in reported solubility and stability data for carbazole derivatives?
Advanced Research Question
Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from variations in substituent electron-withdrawing/donating effects. To resolve this:
- Solvent Screening : Test solubility in DMSO, THF, and chlorobenzene, correlating results with Hansen solubility parameters .
- Accelerated Stability Studies : Expose the compound to heat (80°C, 72 hrs) and humidity (85% RH) while monitoring decomposition via HPLC-MS .
How can the compound’s electronic properties be tailored for OLED applications?
Advanced Research Question
- HOMO/LUMO Engineering : Introduce electron-deficient groups (e.g., triazine) to lower LUMO levels, enhancing electron injection in OLEDs. Compare with derivatives like 9-[4-(4-bromophenyl)triazinyl]carbazole .
- Theoretical Modeling : Use DFT (B3LYP/6-31G*) to calculate ionization potentials and electron affinities. Experimental validation via cyclic voltammetry (oxidation peaks ~1.2 V vs. Ag/AgCl) .
What challenges arise in scaling up synthesis, and how are they mitigated?
Advanced Research Question
- Byproduct Formation : During alkylation, competing etherification of the phenoxy group may occur. Mitigate via low-temperature reaction control (0–5°C) and selective quenching of intermediates .
- Yield Optimization : Replace batch reactors with flow chemistry systems to enhance heat/mass transfer, improving yields from ~75% to >90% .
How do steric effects of the 3-methoxyphenoxy group influence supramolecular assembly?
Advanced Research Question
The meta-methoxy group introduces steric hindrance, disrupting π-stacking. Strategies to study this:
- Single-Crystal Analysis : Compare packing motifs with para-substituted analogs (e.g., 9-[4-(4-methoxyphenoxy)butyl]carbazole) to quantify intermolecular distances .
- AFM/STM Imaging : Visualize monolayer formation on HOPG surfaces to assess self-assembly behavior .
What computational tools predict biological activity or toxicity for carbazole derivatives?
Advanced Research Question
While primarily used in materials science, molecular docking (AutoDock Vina) can screen for interactions with biological targets (e.g., M1-muscarinic receptor). Validate with in vitro assays (IC₅₀ values) to rule out cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
